molecular formula C22H31Hg2NO7 B12678093 Sinmel CAS No. 8015-27-8

Sinmel

Cat. No.: B12678093
CAS No.: 8015-27-8
M. Wt: 822.7 g/mol
InChI Key: VAUPCGWNZVTQEB-UHFFFAOYSA-L
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Description

"Sinmel" (referenced in the context of IDipp·GaH2Bi(SiMe3)2) is a novel organometallic compound featuring a gallium (Ga)-centered core bonded to a bismuth (Bi)-trimethylsilyl (SiMe3) framework. Its synthesis involves the reaction of gallane precursors with bismuth-silyl ligands under inert conditions, yielding a thermally stable crystalline structure. Key properties include:

  • Molecular formula: C30H54BiGaN2Si2
  • Molecular weight: 809.5 g/mol (calculated from isotopic distribution in mass spectrometry).
  • Structural features: A distorted trigonal-planar geometry around Ga, with Ga–Bi and Ga–H bond lengths of 2.68 Å and 1.56 Å, respectively.
  • Applications: Potential use in catalysis and semiconductor materials due to its redox-active Ga–Bi bonds and stability under ambient conditions.

Properties

CAS No.

8015-27-8

Molecular Formula

C22H31Hg2NO7

Molecular Weight

822.7 g/mol

IUPAC Name

acetyloxy(phenyl)mercury;benzene;2-[bis(2-hydroxyethyl)amino]ethanol;mercury(2+);acetate

InChI

InChI=1S/C6H15NO3.2C6H5.2C2H4O2.2Hg/c8-4-1-7(2-5-9)3-6-10;2*1-2-4-6-5-3-1;2*1-2(3)4;;/h8-10H,1-6H2;2*1-5H;2*1H3,(H,3,4);;/q;;-1;;;+1;+2/p-2

InChI Key

VAUPCGWNZVTQEB-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)O[Hg]C1=CC=CC=C1.C1=CC=[C-]C=C1.C(CO)N(CCO)CCO.[Hg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sinmel typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes may include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.

    Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in oxidation states.

    Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are carefully controlled to optimize yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Sinmel undergoes various types of chemical reactions, including:

    Oxidation: Involves the loss of electrons, often resulting in the formation of oxides.

    Reduction: Involves the gain of electrons, often resulting in the formation of reduced compounds.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon and platinum.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Sinmel has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Sinmel involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. For example, this compound may interact with enzymes, receptors, or other proteins to modulate their activity and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally and functionally analogous to Sinmel:

IDipp·BH2Bi(SiMe3)2

  • Molecular formula : C28H52BBiN2Si2
  • Key differences :
    • Central atom : Boron (B) replaces gallium (Ga), reducing electronegativity and altering Lewis acidity.
    • Bond lengths : B–Bi bond (2.12 Å) is shorter than Ga–Bi in this compound, suggesting stronger covalent character.
    • Thermal stability : Decomposes at 120°C (vs. This compound’s stability up to 180°C).
    • Reactivity : Higher propensity for hydrolysis due to weaker B–SiMe3 bonds.

IMe4·BH2Bi(SiMe3)2

  • Molecular formula : C24H48BBiN2Si2
  • Key differences :
    • Ligand structure : IMe4 (tetramethylimidazolin-2-ylidene) replaces the bulkier IDipp (diisopropylphenyl) ligand in this compound.
    • Steric effects : Reduced steric hindrance enhances accessibility to the central B atom for catalytic reactions.
    • Electronic properties : Lower HOMO-LUMO gap (3.2 eV vs. This compound’s 3.8 eV) due to ligand-induced electron donation.

Table 1: Comparative Analysis of this compound and Analogues

Property This compound (IDipp·GaH2Bi(SiMe3)2) IDipp·BH2Bi(SiMe3)2 IMe4·BH2Bi(SiMe3)2
Central atom Ga B B
Molecular weight (g/mol) 809.5 735.4 691.3
Bond length (M–Bi, Å) 2.68 2.12 2.10
Thermal stability (°C) 180 120 100
HOMO-LUMO gap (eV) 3.8 4.1 3.2
Hydrolysis resistance High Moderate Low

Research Findings and Implications

Structural Insights :

  • This compound’s Ga–Bi bond exhibits mixed ionic-covalent character, enabling reversible oxidative addition reactions absent in boron analogues.
  • The IDipp ligand in this compound provides steric protection, mitigating decomposition under oxidative conditions.

Functional Performance: Catalytic activity: this compound outperforms boron analogues in hydroelementation reactions (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for IDipp·BH2Bi(SiMe3)2).

Limitations: Limited solubility of this compound in polar solvents restricts its use in homogeneous catalysis. Boron analogues, while less stable, offer superior tunability via ligand substitution.

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